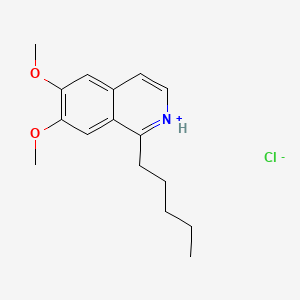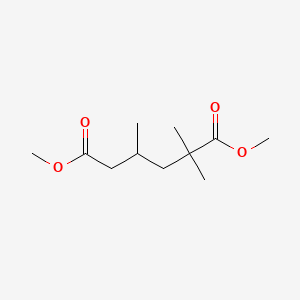
Dimethyl 2,2,4-trimethyladipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2,4-trimethyladipate, also known as 2,2,4-Trimethylhexanedioic acid dimethyl ester, is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . This compound is a diester derived from adipic acid and is characterized by the presence of two methyl groups at the 2 and 4 positions of the hexane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2,2,4-trimethyladipate can be synthesized through the esterification of 2,2,4-trimethyladipic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
2,2,4-Trimethyladipic acid+2CH3OH→Dimethyl 2,2,4-trimethyladipate+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2,4-trimethyladipate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2,4-trimethyladipic acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst such as sodium methoxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst like sodium methoxide.
Reduction: Reducing agents such as LiAlH4.
Major Products Formed
Hydrolysis: 2,2,4-Trimethyladipic acid and methanol.
Transesterification: New esters depending on the alcohol used.
Reduction: 2,2,4-Trimethylhexanediol.
Aplicaciones Científicas De Investigación
Dimethyl 2,2,4-trimethyladipate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester bonds, which can be hydrolyzed under physiological conditions.
Mecanismo De Acción
The mechanism of action of dimethyl 2,2,4-trimethyladipate primarily involves its ester bonds, which can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released products can then participate in various metabolic pathways, contributing to the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl adipate: Lacks the methyl groups at the 2 and 4 positions, making it less sterically hindered.
Dimethyl succinate: A shorter chain diester with different physical and chemical properties.
Dimethyl glutarate: Similar structure but with one less carbon in the chain.
Uniqueness
Dimethyl 2,2,4-trimethyladipate is unique due to the presence of the methyl groups at the 2 and 4 positions, which introduce steric hindrance and affect its reactivity and physical properties. This makes it distinct from other similar diesters and influences its applications in various fields.
Propiedades
Número CAS |
29713-25-5 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
dimethyl 2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C11H20O4/c1-8(6-9(12)14-4)7-11(2,3)10(13)15-5/h8H,6-7H2,1-5H3 |
Clave InChI |
UJDNTFQWEQKSCL-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OC)CC(C)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732944.png)
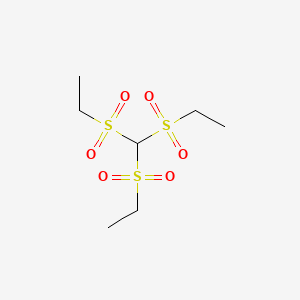
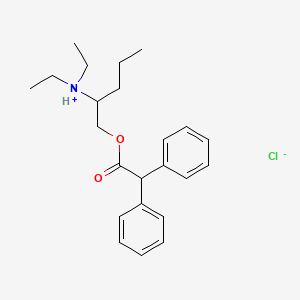
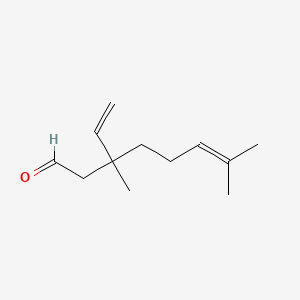
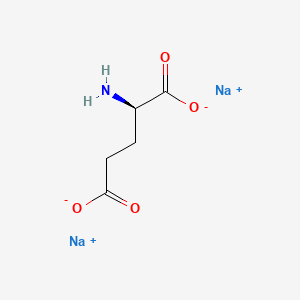

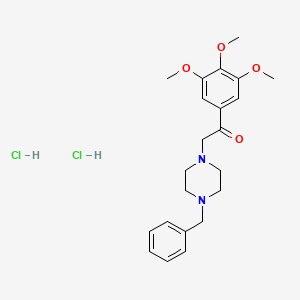
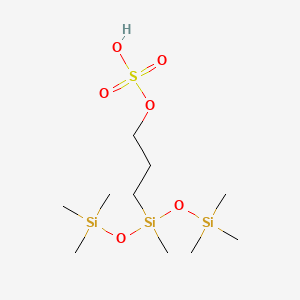
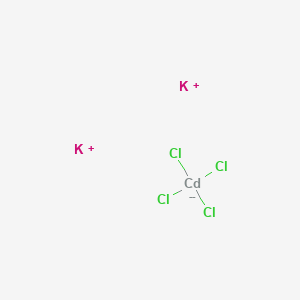
![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)

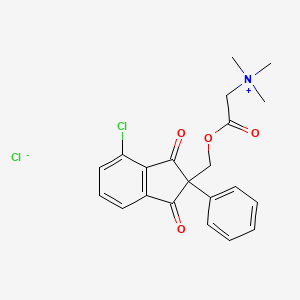
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)
